Cas no 309969-95-7 (4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid)

4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-allyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid
- 4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid
- 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
-
- Inchi: 1S/C12H10N2O3S/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h2-4,6H,1,5H2,(H,13,18)(H,16,17)
- InChI Key: IQUIBCXRPSGZSK-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(O)=O)=C2)C(=O)N(CC=C)C1=S
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10013-1.0g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 1.0g |
$185.0 | 2023-02-09 | |
Enamine | EN300-10013-2.5g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 2.5g |
$362.0 | 2023-10-28 | |
TRC | O992340-100mg |
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid |
309969-95-7 | 100mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292488-100mg |
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 95% | 100mg |
¥993.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292488-5g |
4-Oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 95% | 5g |
¥13476.00 | 2024-08-02 | |
1PlusChem | 1P019K5M-1g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 1g |
$282.00 | 2024-05-06 | |
Enamine | EN300-10013-10g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 10g |
$793.0 | 2023-10-28 | |
1PlusChem | 1P019K5M-10g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 10g |
$1042.00 | 2024-05-06 | |
Enamine | EN300-10013-5g |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 5g |
$535.0 | 2023-10-28 | |
1PlusChem | 1P019K5M-250mg |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
309969-95-7 | 97% | 250mg |
$138.00 | 2024-05-06 |
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid Related Literature
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
Additional information on 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
Chemical Profile of 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS No. 309969-95-7)
4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid, identified by the CAS number 309969-95-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the quinazoline scaffold, a heterocyclic structure widely recognized for its biological activity and utility in drug development. The presence of multiple functional groups, including a 4-oxo moiety, an allyl group (prop-2-en-1-yl), a sulfanyl (thioether) substituent, and a carboxylic acid at the 7-position, contributes to its unique chemical properties and potential biological interactions.
The synthesis and characterization of this compound represent a testament to the advancements in organic synthesis methodologies. The quinazoline core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. The specific arrangement of the 4-oxo, allyl, and sulfanyl groups in 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid introduces a rich palette of possible interactions with biological targets. These interactions are hypothesized to modulate enzyme activity, receptor binding, and other cellular processes relevant to disease pathways.
In recent years, quinazoline derivatives have been extensively studied for their potential in addressing various therapeutic challenges. Notably, modifications at the 3-position and 7-position of the quinazoline ring have been explored to enhance binding affinity and selectivity. The allyl group (prop-2-en-1-yl) in this compound may contribute to its solubility and metabolic stability, while the sulfanyl (thioether) moiety is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor recognition. The carboxylic acid functionality further extends its potential for further derivatization or salt formation, enhancing its pharmacokinetic properties.
The biological activity of 4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid has been investigated in several preclinical studies. Research indicates that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic intervention in conditions such as arthritis and autoimmune disorders. Additionally, its structural features suggest potential applications in oncology, where quinazoline derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling cascades.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery programs. The combination of the 4-oxo, allyl, and sulfanyl groups provides multiple sites for chemical modification, allowing medicinal chemists to optimize its pharmacological profile. Computational modeling studies have suggested that these structural elements contribute to favorable binding affinities with target proteins, positioning this compound as a valuable starting point for structure-based drug design.
The synthesis of 4-oxxo--(prop--en--1--yl)--2--sulfanyl--3--4--dihydroquinazoline--7--carboxylic acid (CAS No. 309969--95--7) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the quinazoline core, functional group interconversions to introduce the necessary substituents, and purification techniques to ensure high purity standards. These synthetic strategies not only demonstrate the versatility of current methodologies but also underscore the importance of robust synthetic planning in achieving complex molecular architectures.
The analytical characterization of this compound has been performed using state-of-the-art spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These data confirm the structural integrity of the molecule and provide insights into its conformational preferences. Additionally, X-ray crystallography has been employed to elucidate its solid-state structure, offering valuable information for understanding its molecular packing and potential crystal engineering applications.
In conclusion,4-oxxo--(prop--en--1--yl)--2--sulfanyl--3--4--dihydroquinazoline--7--carboxylic acid (CAS No. 309969--95--7) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features,allyl group, sulfanyl moiety,and carboxylic acid functionality, make it a promising candidate for further investigation into therapeutic applications across multiple disease areas. As research continues to uncover new biological targets and mechanisms,this compound stands poised to contribute significantly to future medical breakthroughs.
309969-95-7 (4-oxo-3-(prop-2-en-1-yl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid) Related Products
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)




